molecular formula C12H16N6O3 B2858270 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide CAS No. 2310158-98-4

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide

Cat. No.: B2858270
CAS No.: 2310158-98-4
M. Wt: 292.299
InChI Key: QPGUBXGXUZUDQX-UHFFFAOYSA-N
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Description

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a morpholine carboxamide moiety, which enhances its solubility and bioavailability.

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolopyridazines, have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways

Pharmacokinetics

Compounds with similar structures have been found to exhibit various pharmacokinetic properties

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring.

    Attachment of the Morpholine Carboxamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with morpholine-4-carboxylic acid or its derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The triazolopyridazine ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated, carbonylated, or substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
  • N-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide

Uniqueness

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s solubility and ability to cross biological membranes, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-20-11-3-2-9-14-15-10(18(9)16-11)8-13-12(19)17-4-6-21-7-5-17/h2-3H,4-8H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGUBXGXUZUDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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